molecular formula C13H11BF3NO4 B3049520 [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096332-03-3

[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid

Cat. No. B3049520
CAS RN: 2096332-03-3
M. Wt: 313.04
InChI Key: AFTNBQWMRKCMTI-UHFFFAOYSA-N
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Description

“[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid” is a boronic acid compound . It has a CAS Number of 2096332-03-3 and a molecular weight of 313.04 . The compound is also known as PTA-O-Tf.


Molecular Structure Analysis

The molecular formula of this compound is C13H11BF3NO4 . The InChI code is 1S/C13H11BF3NO4/c15-13(16,17)22-12-4-3-10(6-11(12)14(19)20)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most well-studied reactions is the Suzuki-Miyaura cross-coupling reaction .

It is stored in a freezer . Unfortunately, other specific physical and chemical properties of this compound are not mentioned in the sources I found.

properties

IUPAC Name

[5-(pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3NO4/c15-13(16,17)22-12-4-3-10(6-11(12)14(19)20)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTNBQWMRKCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160322
Record name Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid

CAS RN

2096332-03-3
Record name Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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